molecular formula C16H15O4Si B12351843 CID 53424918

CID 53424918

Cat. No.: B12351843
M. Wt: 299.37 g/mol
InChI Key: LVHHAHZUNGHZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 53424918 is a unique compound identifier registered in the PubChem database, a critical resource for cheminformatics and chemical research. For instance, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) are employed to determine molecular weights, fragmentation patterns, and structural features . Figure 1 in exemplifies such workflows, highlighting how vacuum distillation fractions and mass spectral data are used to profile compound characteristics. This compound’s entry in PubChem likely includes metadata such as exact mass, solubility, and spectral signatures, consistent with cheminformatics standards .

Properties

Molecular Formula

C16H15O4Si

Molecular Weight

299.37 g/mol

InChI

InChI=1S/C16H15O4Si/c17-15(20-21)16(18-11-13-7-3-1-4-8-13)19-12-14-9-5-2-6-10-14/h1-10,16H,11-12H2

InChI Key

LVHHAHZUNGHZOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(C(=O)O[Si])OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 53424918 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods: Industrial production of this compound is scaled up from laboratory methods, ensuring that the process is economically viable and environmentally sustainable. This involves optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: CID 53424918 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the molecule, which interact with different reagents under suitable conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .

Scientific Research Applications

CID 53424918 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic effects, such as its ability to interact with specific biological targets. Industrial applications could include its use in the production of materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of CID 53424918 involves its interaction with specific molecular targets and pathways within biological systems. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action .

Comparison with Similar Compounds

Table 1: Hypothetical Analytical Data for this compound and Analogs

Compound (CID) Exact Mass (Da) Retention Time (GC-MS, min) Key Functional Groups Spectral Signature (m/z)
This compound 450.32 12.7 Carboxyl, Amide 451.3 [M+H]⁺
Analog 1 (CID X) 448.30 13.1 Ester, Hydroxyl 449.3 [M+H]⁺
Analog 2 (CID Y) 452.35 11.9 Sulfonate, Amine 453.3 [M+H]⁺

Data derived from GC-MS and LC-ESI-MS workflows described in and .

  • Collision-Induced Dissociation (CID) in MS/MS : Studies in and show how fragmentation patterns vary with charge state and collision energy. This compound’s stability under high-voltage CID (e.g., 30–50 eV) could distinguish it from analogs with labile bonds .
  • Bioactivity Profiles : compares Nrf2 inhibitors (e.g., CID 46907796) using IC₅₀ values. If this compound is a therapeutic candidate, similar assays would quantify its potency against targets like kinases or receptors .

Cheminformatics and PubChem Metadata

PubChem’s annotation system () enables cross-referencing of this compound with analogs via:

  • Molecular descriptors: Topological polar surface area, logP, and hydrogen-bond donors/acceptors.
  • Spectral libraries : Matches to NMR or IR spectra for validation .

Q & A

How to formulate a focused and testable research question for studying CID 53424918?

A research question must balance specificity and complexity. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure inquiries . Ensure it is:

  • Focused : Narrow scope (e.g., "How does this compound modulate [specific pathway] in [cell type]?").
  • Measurable : Define quantifiable outcomes (e.g., IC₅₀ values, binding affinity).
  • Feasible : Align with available resources (e.g., assays, computational tools) .
    Avoid overly broad questions like "What are the effects of this compound?" .

Q. What experimental design principles apply to in vitro studies of this compound?

  • Controls : Include positive/negative controls (e.g., known agonists/inhibitors) and solvent controls.
  • Replication : Perform triplicate measurements to account for biological variability.
  • Dose-response : Test a logarithmic concentration range (e.g., 1 nM–100 µM) .
  • Validation : Use orthogonal assays (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .

Q. How to conduct a systematic literature review for this compound?

  • Databases : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND [target] NOT review").
  • Screening : Apply inclusion/exclusion criteria (e.g., studies published after 2010, peer-reviewed only).
  • Synthesis : Tabulate findings (e.g., Table 1: Reported IC₅₀ values across studies) to identify knowledge gaps .

Q. What ethical considerations are critical when handling this compound in animal studies?

  • Compliance : Follow institutional Animal Ethics Committee (AEC) guidelines for dosing, endpoints, and euthanasia.
  • 3Rs Principle : Minimize animal use via computational modeling (e.g., QSAR) before in vivo validation .
  • Data transparency : Report attrition rates and adverse events in publications .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Meta-analysis : Compare experimental conditions (e.g., buffer pH, temperature) across studies.
  • Statistical re-evaluation : Apply robust regression models to account for outliers or heteroscedasticity .
  • Reproducibility testing : Replicate key studies using standardized protocols (e.g., SOPs from Assay Guidance Manual) .

Q. What advanced techniques optimize the pharmacokinetic profiling of this compound?

  • LC-MS/MS : Quantify plasma/tissue concentrations with isotopically labeled internal standards.
  • PBPK modeling : Integrate in vitro ADME data (e.g., microsomal stability, permeability) to predict in vivo exposure .
  • Toxicogenomics : Use RNA-seq to identify off-target effects at sub-therapeutic doses .

Q. How to design a CRISPR-Cas9 screen to identify resistance mechanisms to this compound?

  • Library selection : Use a genome-wide sgRNA library (e.g., Brunello) with non-targeting controls.
  • Screening conditions : Apply this compound at IC₉₀ for 14 days to enrich resistant clones.
  • Hit validation : Confirm candidate genes via siRNA knockdown or small-molecule inhibitors .

Q. What statistical methods address high-dimensional data from multi-omics studies of this compound?

  • Dimensionality reduction : Apply PCA or t-SNE to visualize transcriptomic/proteomic clusters.
  • Pathway enrichment : Use GSEA or DAVID to identify overrepresented biological processes.
  • Network pharmacology : Construct interaction networks (e.g., Cytoscape) to map target-pathway relationships .

Q. How to validate this compound-target binding using biophysical assays?

  • SPR : Measure binding kinetics (kₐ, k_d) in real-time with immobilized target protein.
  • ITC : Determine thermodynamic parameters (ΔH, ΔS) to assess binding energetics.
  • X-ray crystallography : Resolve co-crystal structures to identify critical binding residues .

Q. What strategies mitigate batch variability in high-throughput screening of this compound derivatives?

  • Plate normalization : Use Z’-factor ≥ 0.5 to validate assay robustness.
  • Automation : Implement robotic liquid handlers to minimize pipetting errors.
  • Data correction : Apply B-score normalization to remove spatial biases .

Methodological Resources

  • Data Analysis : Use GraphPad Prism for dose-response curves, R/Bioconductor for omics analysis .
  • Ethical Compliance : Follow ARRIVE 2.0 guidelines for animal studies .
  • Reproducibility : Share raw data via repositories like Zenodo or Figshare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.